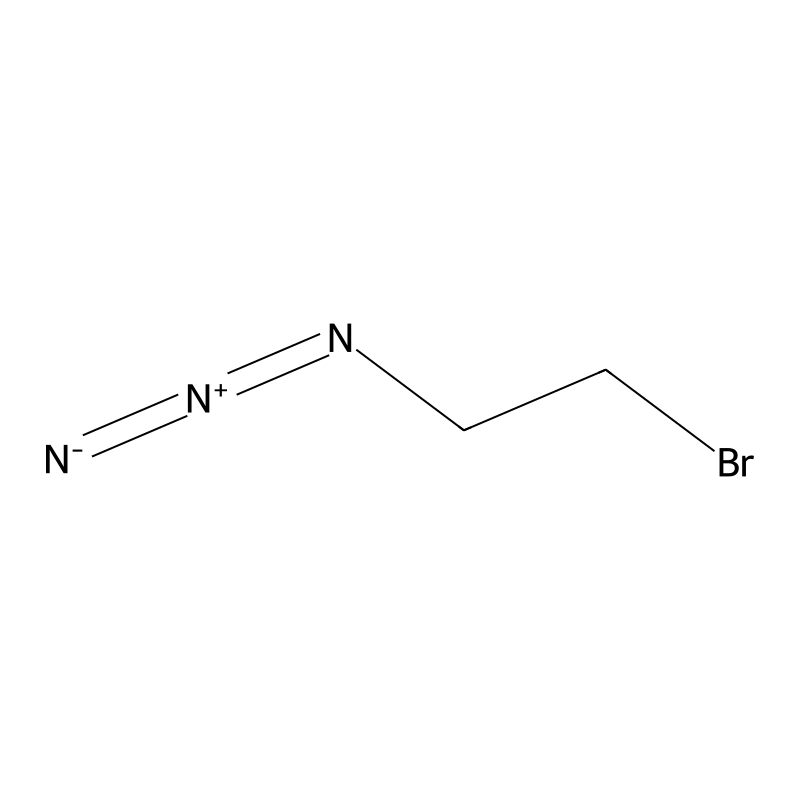

1-Azido-2-bromoethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

alkyl azides chemical reactivity overview

Fundamental Reactions of Alkyl Azides

The table below summarizes the core reaction pathways for alkyl azides.

| Reaction Type | Reagents/Conditions | Primary Product(s) | Key Applications |

|---|---|---|---|

| CuAAC (Click Chemistry) | Cu(I) catalyst, terminal alkyne [1] [2] | 1,4-disubstituted 1,2,3-triazole | Bioconjugation, material science, polymer chemistry [1] [2] [3] |

| Staudinger Reduction | P(III) compound (e.g., triphenylphosphine) [2] | Primary amine + N₂ + P(V) compound | "Masked amine" synthesis; bioorthogonal ligation [1] [2] |

| Thermal/Photolytic Decomposition | Heat or light (UV) [3] | Nitrene intermediates | Polymer cross-linking, energetic materials [3] |

| Curtius Rearrangement | Heat (via acyl azide) [1] [4] | Isocyanate (then amine/carbamate) | Synthesis of primary amines from carboxylic acids [1] [4] |

Synthesis of Alkyl Azides

Alkyl azides can be prepared through several reliable methods, with the choice of method often depending on the starting material and desired substrate.

| Synthetic Method | Starting Material | Reagents & Conditions | Notes |

|---|---|---|---|

| Nucleophilic Substitution | Alkyl halides or tosylates [1] [5] | NaN₃ or KN₃, polar aprotic solvent (e.g., DMSO, CH₃CN) or MW in aqueous media [1] [5] | Most common method; best for primary and secondary substrates via S_N2 [1] |

| Hydroazidation of Alkenes | Unactivated olefins [5] | NaN₃ with FeCl₃·6H₂O/blue light (anti-Markovnikov) [5] | Radical-based process; good functional group tolerance [5] |

| Azidation of Alcohols | Alcohols [5] | e.g., 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) [5] | Direct conversion without halide/tosylate intermediate [5] |

| Decarboxylative Azidation | Aliphatic carboxylic acids [5] | AgNO₃ catalyst, K₂S₂O₈ oxidant, TsN₃, aqueous MeCN [5] | Radical mechanism; versatile for primary, secondary, tertiary azides [5] |

Advanced Strategy: Site-Selective Conjugation

A significant challenge in working with complex molecules containing multiple azide groups is achieving site-selective conjugation. Research demonstrates that the reactivity of an azide group can be fine-tuned by its local chemical environment, rather than relying solely on steric bulk. [6]

A key strategy involves using α-azido secondary acetamides (α-AzSAs). Density functional theory (DFT) calculations suggest that these structures feature intramolecular hydrogen bonding between the amide N-H and the azide moiety. [6]

- In Staudinger-Bertozzi ligation, the α-AzSA reacts faster than other primary alkyl azides. [6]

- Conversely, in propargyl cation-mediated triazole synthesis, other alkyl azides (including tertiary ones) react faster than the α-AzSA. [6]

This differential reactivity provides a powerful tool for the site-selective integration of functional components onto modular diazide hubs. [6] [7] The diagram below illustrates this concept.

Site-selective conjugation is controlled by intramolecular hydrogen bonding in α-AzSA. [6]

Experimental & Safety Notes

Safety First: Inorganic azide salts (NaN₃, KN₃) and organic azides can be explosive, especially when heated, shocked, or in the presence of heavy metals. [1] [3]

- Scaled-up reactions should be performed behind a blast shield. [1]

- Never use sodium azide with methylene chloride (CH₂Cl₂), as it can form highly explosive diazidomethane. [1]

- Azide salts must be handled with care to avoid contact with acids, which liberates toxic and explosive hydrazoic acid (HN₃). [1]

Purification & Reduction: Organic alkyl azides can be isolated and are reasonably stable. [1] They can be cleanly reduced to primary amines using mild conditions like catalytic hydrogenation (e.g., H₂, Pd/C) or lithium aluminum hydride (LiAlH₄). [1]

References

- 1. Some Reactions of Azides [masterorganicchemistry.com]

- 2. Azide N3: Reactivity, Uses & Significance in Chemistry [baseclick.eu]

- 3. Reactive & Efficient: Organic Azides as Cross-Linkers in ... [pmc.ncbi.nlm.nih.gov]

- 4. Alkyl Azide - (Organic Chemistry) - Vocab, Definition, ... [fiveable.me]

- 5. by azidonation, hydroazidation or substitution Alkyl azide synthesis [organic-chemistry.org]

- 6. Taming the reactivity of alkyl azides by intramolecular ... [pubs.rsc.org]

- 7. Spot the difference in reactivity: a comprehensive review of ... [sciencedirect.com]

1-Azido-2-bromoethane solubility organic solvents

Physical Properties & Handling

The following table summarizes the key physical properties of 1-azido-2-bromoethane that can provide indirect clues about its solubility behavior [1] [2]:

| Property | Value / Description |

|---|---|

| Appearance | Light yellow to yellow liquid [1] [2] |

| Density | 1.71 g/cm³ (at 25 °C) [1] [2] |

| Boiling Point | 49 °C (at 20 Torr pressure) [1] [2] |

| Storage | -20°C [1] [2] |

The relatively high density suggests that the molecule is quite polar, which generally indicates good solubility in other polar organic solvents (such as DMF, DMSO, acetone, and ethyl acetate) and poor solubility in non-polar solvents (like hexanes or pentane). The recommendation for storage at -20°C is a critical safety practice, as organic azides can be shock- and heat-sensitive [1] [2].

Synthesis and Reactivity

This compound is a bifunctional compound, meaning it contains two different reactive sites (the azide and the bromide), making it a valuable building block in organic synthesis [3].

A common and direct method for its synthesis is the nucleophilic substitution of 1,2-dibromoethane. This reaction typically uses sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) [3]. The bromide is a good leaving group, and the azide anion is a strong nucleophile, making this an efficient process.

The workflow for its synthesis and primary applications can be summarized as follows:

Synthesis and primary applications of this compound

Its main applications, as identified in the research, include [3]:

- Synthesis of Nitrogen Heterocycles: The azide group can participate in cycloaddition reactions to form five- or six-membered nitrogen-containing rings.

- Polymer Chemistry: It can be used as a functional initiator in controlled radical polymerization (e.g., ATRP) to create azide-terminated polymers for further modification.

- Pharmaceutical Intermediates: It is listed as a known impurity (Alfentanil Impurity 3), indicating its role in the synthesis or degradation of pharmaceutical compounds [1].

A Practical Approach to Determining Solubility

Since quantitative solubility data is unavailable, you can use the following workflow to determine solubility for your experimental needs. This standard laboratory practice leverages the known physical property of density and simple miscibility tests.

Workflow for experimental determination of miscibility and solubility

Safety Reminder: Always remember that organic azides can be hazardous. Conduct all tests on a small scale, wearing appropriate personal protective equipment (PPE) and behind a safety shield, especially when working with a new compound or solvent system.

References

1-Azido-2-bromoethane safety handling precautions

Chemical Identity and Hazard Overview

1-Azido-2-bromoethane (CAS# 19263-22-0) is a halogenated azide compound with the molecular formula C₂H₄BrN₃ [1] [2]. The simultaneous presence of an azido group (-N₃) and a bromo group (-Br) makes it a highly reactive molecule, primarily used as an intermediate in organic synthesis and heterocycle chemistry [2].

The table below summarizes its key identifiers:

| Property | Description |

|---|---|

| Common Name | This compound [1] |

| CAS Number | 19263-22-0 [1] [2] |

| Molecular Formula | C₂H₄BrN₃ [1] [2] |

| Molecular Weight | 149.98 g/mol [1] [2] |

| SMILES | C(CBr)N=[N+]=[N-] [2] |

| IUPAC Name | This compound [2] |

Primary Safety Considerations

While a specific safety data sheet (MSDS) was not located, the primary hazards are inferred from its functional groups and chemical class.

- Instability and Shock Sensitivity: Organic azides, as a class of compounds, are known to be thermally unstable and shock-sensitive. They can decompose violently, especially upon heating, grinding, or shock [2].

- High Reactivity: The molecule is highly reactive. The bromide is a good leaving group, making the compound susceptible to nucleophilic substitution (S_N2) reactions. The azide group can participate in cycloaddition reactions [2].

- Toxic Decomposition Products: Upon decomposition, toxic fumes may be released, including nitrogen oxides (NO_x) and potentially hydrogen bromide (HBr) [2].

- Analogous Toxicity Data: Although no direct data was found for this specific compound, a structurally related chemical, 1,2-dibromoethane, is a confirmed carcinogen in animal studies [3]. This underscores the need for extreme caution when handling brominated alkane derivatives.

Recommended Safety Handling Precautions

The following precautions are based on general best practices for handling reactive and energetic compounds like organic azides.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

- Safety goggles or a face shield.

- Chemical-resistant gloves (e.g., nitrile or neoprene).

- A lab coat or protective apron.

- Work behind a shatterproof blast shield is strongly recommended, especially when handling larger quantities.

- Engineering Controls: Perform all manipulations in a properly functioning fume hood to ensure adequate ventilation and protect against inhalation hazards and overpressure in case of a reaction.

- Storage: Store in a cool, dry, and well-ventilated area, away from heat, sparks, and direct sunlight. Keep containers tightly sealed. It is often recommended to store small, lab-scale quantities of organic azides in a refrigerator specifically rated for flammable/chemical storage, but always consult specific stability data if available.

- Handling:

- Avoid Contamination: Use only non-metallic, clean spatulas (e.g., Teflon or plastic) to avoid friction or shock.

- Start Small: When running new reactions, use the smallest possible quantities to minimize risk.

- No Heating: Do not heat this compound without a thorough understanding of its thermal stability.

The workflow below outlines the core safety decision process for handling this chemical.

Emergency and First Aid Procedures

- Inhalation: Immediately move the affected person to fresh air.

- Skin Contact: Remove contaminated clothing and rinse the affected skin thoroughly with copious amounts of water for at least 15 minutes.

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

- Spill Management: For small spills, only trained personnel should don full PPE and carefully cover the spill with an appropriate absorbent material. Dampen with water to avoid creating dust, but be cautious of potential reactivity with water. Contaminated absorbent should be treated as hazardous waste.

Regulatory and Additional Information

No official Permissible Exposure Limit (PEL) from OSHA or Threshold Limit Value (TLV) from ACGIH was found specifically for this compound in the search results [4] [5]. Due to this lack of specific regulatory data, adherence to the general safety principles for reactive azides is critical.

References

- 1. This compound | CAS#:19263-22-0 [chemsrc.com]

- 2. Buy this compound | 19263-22-0 [smolecule.com]

- 3. Bioassay of 1,2-dibromoethane for possible carcinogenicity [pubmed.ncbi.nlm.nih.gov]

- 4. Permissible Exposure Limits – OSHA Annotated Table Z-1 [osha.gov]

- 5. List of Chemicals with Threshold Limit Values Primarily Based ... [cebs-ext.niehs.nih.gov]

synthesis of 1-Azido-2-bromoethane from 2-bromoethylamine hydrobromide

Proposed Two-Step Synthesis Protocol

This protocol begins with the preparation of the starting material, followed by a diazotization and nucleophilic substitution sequence.

Step 1: Synthesis of 2-Bromoethylamine Hydrobromide The synthesis of the starting material, 2-Bromoethylamine Hydrobromide, is reliably achieved from ethanolamine according to a classic procedure from Organic Syntheses [1].

- Reaction Equation: ( \text{HO-CH}_2\text{-CH}_2\text{-NH}_2 + 2\text{ HBr} \rightarrow \text{Br-CH}_2\text{-CH}_2\text{-NH}_3\text{Br} + \text{H}_2\text{O} )

- Procedure: Commercial ethanolamine is fractionated, and the fraction boiling at 167–169°C is collected. One kilogram of this ice-cold ethanolamine is added with stirring to 7 liters of ice-cold hydrobromic acid (sp. gr. 1.42) in a 12-liter flask. The mixture is subjected to cyclic distillation and reflux until a total of 6.27-6.33 liters of distillate is collected. The dark residue is cooled to about 70°C and treated with acetone to precipitate the product. The solid is collected, washed with acetone, and dried, yielding approximately 2.8 kg (83%) of colorless crystals [1].

- Safety Note: Concentrated hydrobromic acid is highly corrosive. This procedure requires appropriate personal protective equipment (PPE) and efficient fume handling.

Step 2: Proposed Diazotization and Azide Substitution This step is a theoretical pathway based on general principles of azide chemistry [2]. The amine group is first converted to a diazonium salt, which is an excellent leaving group, and is subsequently displaced by an azide ion.

- Reaction Equation: ( \text{Br-CH}_2\text{-CH}_2\text{-NH}_3\text{Br} \xrightarrow{[1]\ \text{NaNO}_2, \text{HBr} \ [2]\ \text{NaN}_3} \text{Br-CH}_2\text{-CH}_2\text{-N}_3 )

- Theoretical Procedure:

- Diazotization: Suspend 1 equivalent of 2-bromoethylamine hydrobromide in an acidic aqueous medium (e.g., dilute HBr) and cool to 0-5°C. Slowly add 1 equivalent of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5°C to form the unstable diazonium salt intermediate.

- Azidation: Immediately after diazotization, add a solution of 1.1 equivalents of sodium azide (NaN₃) in water. Stir vigorously for several hours, allowing the azide to displace nitrogen gas and form the desired 1-azido-2-bromoethane.

- Isolation: Extract the product using a suitable organic solvent (e.g., dichloromethane or diethyl ether). Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude product, which may require further purification.

The workflow below illustrates the complete two-step process.

Chemical Data and Characterization

The table below summarizes key information for the starting material and target compound [3] [4] [1].

| Property | 2-Bromoethylamine Hydrobromide | This compound |

|---|---|---|

| CAS Number | 2576-47-8 [4] [1] | 19263-22-0 [5] [3] |

| Molecular Formula | C₂H₆BrN·BrH or C₂H₇Br₂N [4] [1] | C₂H₄BrN₃ [5] [3] |

| Molecular Weight | 204.92 g/mol [4] | 149.98 g/mol [3] |

| Physical Description | Crystals [4] | Colorless to pale yellow liquid [3] |

| Melting Point | 342-345°F (172-174°C) [4] | Not specified |

| Solubility | Soluble in water [4] | Soluble in organic solvents [3] |

Critical Safety and Handling Notes

Working with these chemicals requires extreme caution.

- Azide Compounds: Sodium azide (NaN₃) and organic azides are potentially explosive, especially when heated, shocked, or in concentrated form [2]. Never use sodium azide with dichloromethane, as this mixture can form highly explosive diazidomethane [2]. All reactions should be performed on a small scale behind a blast shield, and azide salts should never come into contact with heavy metals (e.g., lead, mercury) [2].

- Diazonium Salts: Aliphatic diazonium salts are highly unstable and can decompose violently. The proposed reaction must be maintained at 0-5°C and the diazotization intermediate should not be isolated.

- General Hazards: 2-Bromoethylamine hydrobromide decomposes when heated, emitting very toxic fumes of hydrogen bromide and nitrogen oxides [4]. Concentrated hydrobromic acid is corrosive.

Research Applications and Alternative Pathways

This compound is a bifunctional intermediate valuable in organic synthesis and materials science [3]. Its two reactive handles allow for sequential, orthogonal reactions.

- Synthesis of Heterocycles: The azide group can participate in cycloaddition reactions, such as the copper-catalyzed "click" reaction with alkynes, to form 1,2,3-triazoles [2] [3]. This is useful for creating complex molecular architectures.

- Polymer Functionalization: It can serve as an initiator or terminating agent in controlled radical polymerizations like ATRP, introducing azide end-groups for subsequent "click" coupling to create block copolymers or functionalized surfaces [3].

- As a "Masked" Amine: The azide can be reduced to a primary amine using reagents like LiAlH₄ or through catalytic hydrogenation, providing a superior route to primary amines compared to direct alkylation of ammonia [2].

Alternative Synthesis: A more common and potentially safer laboratory approach is the nucleophilic substitution of 1,2-dibromoethane. Treating 1,2-dibromoethane with one equivalent of sodium azide in a polar aprotic solvent like DMF or acetonitrile can yield this compound, with careful control of stoichiometry and temperature to minimize the formation of the diazide byproduct [2] [3].

Key Conclusions

- Primary Route: A two-step synthesis from commercially available ethanolamine is proposed, with the first step (synthesis of 2-bromoethylamine hydrobromide) being well-established [1].

- Key Transformation: The conversion of the amine to the azide is theoretically feasible via an in-situ diazotization-substitution sequence, but this requires stringent safety controls.

- Safety First: The synthesis and handling of azide compounds demand specialized knowledge and rigorous safety protocols to mitigate explosion risks [2].

- Experimental Note: The diazotization-azidation pathway proposed in Step 2 is a logical derivation and must be experimentally validated and optimized in a controlled environment. Consulting primary literature on analogous aliphatic diazotization reactions is strongly recommended before attempting this procedure.

References

- 1. β-BROMOETHYLAMINE HYDROBROMIDE [orgsyn.org]

- 2. of Reactions - Substitution, Reduction, Rearrangements, and... Azides [masterorganicchemistry.com]

- 3. Buy this compound | 19263-22-0 [smolecule.com]

- 4. - 2 | CAMEO... | NOAA BROMOETHYLAMINE HYDROBROMIDE [cameochemicals.noaa.gov]

- 5. - 1 - azido - 2 - chemicalbook bromoethane synthesis [chemicalbook.com]

Application Notes and Protocols: Synthesis and Applications of 1,2-Diazidoethane from Sodium Azide and 1,2-Dibromoethane

Introduction to the Reaction and Its Significance

The reaction between sodium azide and 1,2-dibromoethane represents a fundamental transformation in organic synthesis with particular importance in pharmaceutical and materials chemistry. This process exemplifies a classic nucleophilic substitution where azide ions (N₃⁻) displace bromide atoms, resulting in the formation of 1,2-diazidoethane and other valuable intermediates. The significance of this transformation extends far beyond the simple substitution product, as it serves as a critical step in click chemistry applications, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions that have revolutionized bioconjugation and drug discovery.

The 1,2-diazidoethane produced through this reaction serves as a versatile building block in medicinal chemistry, enabling the synthesis of various triazole-containing compounds with demonstrated biological activities. Recent applications include the development of anticancer agents, chemosensors for metal ion detection, and potential therapeutics for Alzheimer's disease. The efficiency and reliability of this transformation, coupled with the diverse functionality of the resulting products, make it an indispensable tool for researchers working in drug development and chemical biology.

Experimental Data and Optimization Studies

Quantitative Analysis of Reaction Outcomes

Table 1: Reported Yields of 1,2-Diazidoethane and Derivatives from Optimization Studies

| Product Synthesized | Reaction Conditions | Reported Yield | Application Context | Citation |

|---|---|---|---|---|

| 1,2-Diazidoethane | NaN₃ (2.2 equiv), K₂CO₃ (2.5 equiv), DMF, 80°C, 12h | 78% (isolated) | Sn(II) ion sensor development | [1] |

| 1,2-Diazidoethane | NaN₃ (excess), solvent-free, 80°C, 6h | 85% (crude) | Intermediate for triazole synthesis | [2] |

| N1‑bromoethyl nitroindazoles | Cs₂CO₃, acetone, RT, 2h | 65-80% | Precursor for Alzheimer's disease-related triazoles | [3] |

| Azido precursors from isatins | NaN₃, DMF, 80°C, 8h | 70-85% | Anti-lung cancer hybrid molecules | [4] |

Table 2: Comparative Analysis of Solvent Systems for Azidation Reactions

| Solvent System | Reaction Temperature | Reaction Time | Advantages | Limitations | |--------------------|---------------------------|-------------------|----------------|-----------------| | DMF | 80°C | 8-12 hours | High solubility, efficient reaction | Requires purification, higher boiling point | | Water-THF (5% THF) | 60-70°C | 6-8 hours | Easier isolation, greener profile | Limited substrate scope | [5] | | Acetone | 50-60°C | 4-6 hours | Mild conditions, good yields | Longer reaction times for some substrates | | Solvent-free | 80°C | 4-6 hours | No solvent removal, high concentration | Requires careful temperature control | [2] |

Critical Optimization Parameters

Several studies have systematically optimized the reaction conditions for the synthesis of 1,2-diazidoethane and its derivatives:

Stoichiometry: A slight excess of sodium azide (2.2 equivalents) relative to 1,2-dibromoethane typically provides optimal yields while ensuring complete conversion of the dibromo starting material [1]. This ratio compensates for the sequential substitution process where each equivalent of 1,2-dibromoethane theoretically consumes two equivalents of azide.

Temperature effects: The reaction proceeds efficiently at elevated temperatures (80°C), with studies demonstrating that temperatures below 60°C result in significantly prolonged reaction times and incomplete conversion. However, temperatures exceeding 90°C may promote decomposition of the azide product and should be avoided [2].

Base requirements: The addition of inorganic bases such as potassium carbonate (K₂CO₃) is essential to neutralize hydrogen bromide generated during the substitution reaction, preventing the formation of hydroazoic acid and maintaining reaction efficiency [1]. The typical base loading is 2.5 equivalents relative to 1,2-dibromoethane.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1,2-Diazidoethane from 1,2-Dibromoethane

Principle: This procedure describes the direct displacement of bromide atoms by azide anions through a nucleophilic substitution mechanism, yielding 1,2-diazidoethane as a key intermediate for further applications [1].

Materials:

- 1,2-Dibromoethane (1.0 equiv, 1.88 g, 10.0 mmol)

- Sodium azide (2.2 equiv, 1.43 g, 22.0 mmol)

- Anhydrous potassium carbonate (2.5 equiv, 3.46 g, 25.0 mmol)

- Anhydrous dimethylformamide (DMF, 15 mL)

- Ethyl acetate (50 mL for extraction)

- Brine solution (20 mL for washing)

- Anhydrous sodium sulfate (drying agent)

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, combine sodium azide (1.43 g, 22.0 mmol) and anhydrous potassium carbonate (3.46 g, 25.0 mmol).

- Add anhydrous DMF (15 mL) and stir the suspension at room temperature for 10 minutes.

- Add 1,2-dibromoethane (1.88 g, 10.0 mmol) dropwise over 5 minutes using a syringe.

- Fit the flask with a reflux condenser and heat the reaction mixture to 80°C with continuous stirring.

- Monitor the reaction progress by TLC (silica gel, 3:1 hexane:ethyl acetate) or FT-IR spectroscopy, observing the appearance of the characteristic azide peak at ~2100 cm⁻¹.

- After 12 hours, cool the reaction mixture to room temperature.

- Transfer the mixture to a separatory funnel containing water (50 mL) and extract with ethyl acetate (3 × 20 mL).

- Combine the organic extracts and wash with brine solution (20 mL).

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

- Obtain 1,2-diazidoethane as a pale yellow liquid (0.98 g, 78% yield).

Characterization Data:

- FT-IR (neat): 2100 cm⁻¹ (strong, azide stretch), 2930 cm⁻¹, 2860 cm⁻¹ (C-H stretch)

- ¹H NMR (300 MHz, CDCl₃): δ 3.60 (s, 4H)

- ¹³C NMR (75 MHz, CDCl₃): δ 51.2

Safety Notes: Perform all operations in a well-ventilated fume hood. 1,2-Diazidoethane is potentially explosive when heated under confinement. Do not concentrate to dryness or distill under reduced pressure without proper safety precautions.

Protocol 2: One-Pot Synthesis of Bis-Triazole Derivatives

Principle: This one-pot procedure demonstrates the application of 1,2-diazidoethane in click chemistry, generating bis-triazole compounds with potential metal-sensing capabilities through copper-catalyzed azide-alkyne cycloaddition [1].

Materials:

- 1,2-Diazidoethane (1.0 equiv, 0.126 g, 1.0 mmol)

- 4-(Diethylamino)-2-hydroxybenzaldehyde functionalized alkyne (2.2 equiv, 0.512 g, 2.2 mmol)

- Copper(II) sulfate pentahydrate (0.1 equiv, 0.025 g, 0.1 mmol)

- Sodium ascorbate (0.2 equiv, 0.040 g, 0.2 mmol)

- tert-Butanol (5 mL) and water (5 mL) solvent mixture

- Dichloromethane (20 mL for extraction)

Procedure:

- In a round-bottom flask, dissolve 1,2-diazidoethane (0.126 g, 1.0 mmol) and the alkyne derivative (0.512 g, 2.2 mmol) in a 1:1 mixture of tert-butanol and water (10 mL total).

- Add copper(II) sulfate pentahydrate (0.025 g, 0.1 mmol) and sodium ascorbate (0.040 g, 0.2 mmol) to the reaction mixture.

- Stir the reaction vigorously at room temperature for 12 hours, during which a color change may be observed, and precipitate formation may occur.

- Monitor reaction completion by TLC (silica gel, 7:3 hexane:ethyl acetate).

- Upon completion, pour the reaction mixture into water (20 mL) and extract with dichloromethane (3 × 15 mL).

- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel using a gradient of hexane to ethyl acetate to obtain the pure bis-triazole product.

Characterization Data:

- Yield: 70-85% after purification

- MP: 145-147°C

- ¹H NMR (300 MHz, CDCl₃): δ 7.85 (s, 2H, triazole-H), 7.50-6.50 (m, aromatic-H), 5.35 (s, 2H, N-CH₂), 4.65 (s, 4H, O-CH₂), 3.45 (q, 8H, N-CH₂), 1.20 (t, 12H, CH₃)

- HRMS: (m/z): [M+H]⁺ calcd for C₃₂H₄₂N₈O₄: 627.3356; found: 627.3352

Research Applications in Drug Development

Anti-Lung Cancer Hybrid Molecules

The reaction between sodium azide and 1,2-dibromoethane has been strategically employed in the synthesis of innovative anti-lung cancer agents. Researchers have developed 1,2,3-triazole-tethered dihydroartemisinin-isatin hybrids that demonstrate significant potency against various lung cancer cell lines, including drug-resistant variants [4].

The synthetic pathway involves:

- Initial alkylation of isatin derivatives with 1,2-dibromoethane to form bromoethyl intermediates

- Displacement of bromide with azide using sodium azide in DMF at 80°C

- Copper-catalyzed cycloaddition with alkyne-functionalized dihydroartemisinin

These hybrids exhibited enhanced potency compared to parent compounds, with IC₅₀ values ranging from 7.54–73.8 μM against A549, A549/DOX, and A549/DDP lung cancer cell lines. Particularly promising compounds 8a, 8c, and 9i demonstrated 4.6–7.6 fold greater potency than cisplatin against cisplatin-resistant A549/DDP cells, highlighting their potential for overcoming multidrug resistance in lung cancer therapy [4].

Chemosensors for Sn(II) Ion Detection

The bis-triazole compounds synthesized from 1,2-diazidoethane have shown remarkable utility as chemosensors for Sn(II) ion detection. A recently developed bis(1,2,3-triazolyl) ring system functionalized with 4-(diethylamino)-2-hydroxybenzaldehyde demonstrates dual-function absorption and fluorescence sensing capabilities with a detection limit of 75.9 nM for Sn(II) ions [1].

This sensor operates through:

- Coordination between Sn(II) ions and the nitrogen atoms of the triazole rings

- Subsequent fluorescence enhancement upon metal binding

- Excellent selectivity for Sn(II) over competing metal ions

- Robust performance across a wide pH range (4-10)

The development of such sensors addresses the critical need for monitoring Sn(II) levels in environmental and biological systems, as excessive Sn(II) exposure can disrupt zinc metabolism and adversely affect digestive and respiratory systems [1].

Alzheimer's Disease-Related Targets

The synthetic methodology has been applied to develop potential multifunctional agents for Alzheimer's disease therapy. Researchers have created nitroindazolyltriazole derivatives through copper-catalyzed azide-alkyne cycloaddition using intermediates prepared from 1,2-dibromoethane and sodium azide [3].

These compounds were designed to target multiple pathological features of Alzheimer's disease, including:

- Cholinesterase inhibition (AChE and BChE)

- Monoamine oxidase B (MAO-B) inhibition

- Amyloid-β aggregation disruption

The most promising compounds demonstrated balanced inhibitory activity against both AChE (IC₅₀ = 9.35 μM) and MAO-B (IC₅₀ = 8.64 μM), representing a valuable starting point for developing novel multitarget-directed ligands for Alzheimer's disease treatment [3].

Safety Considerations and Handling Protocols

Sodium Azide Handling

Sodium azide requires extreme caution due to its high toxicity and potential for forming explosive heavy metal azides:

- Personal Protective Equipment: Wear appropriate gloves, safety goggles, and lab coat when handling. Use in a certified fume hood with proper sash height maintenance.

- Storage: Store in a cool, dry, well-ventilated area away from acids, oxidizers, and heavy metals. Keep containers tightly closed and clearly labeled.

- Decontamination: Clean spills immediately with ample water. Azide-containing waste should be clearly labeled and disposed of according to institutional guidelines for azide compounds.

- Emergency Procedures: In case of skin contact, wash thoroughly with soap and water. For eye contact, flush with copious water for at least 15 minutes and seek medical attention.

1,2-Dibromoethane Handling

1,2-Dibromoethane is a suspected carcinogen and requires careful handling:

- Ventilation: Use only in well-ventilated areas or fume hoods to prevent inhalation exposure.

- Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and avoid skin contact.

- Storage: Keep in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials.

1,2-Diazidoethane Safety

The product 1,2-diazidoethane presents significant explosion hazards and must be handled with extreme caution:

- Concentration: Never evaporate to dryness or attempt to distill the compound, as this may cause violent decomposition.

- Storage: Store in solution at low concentrations when possible. Avoid heating, shock, or friction.

- Handling: Use behind a safety shield when working with more than 100 mg quantities.

Visual Workflow and Reaction Scheme

The following diagram illustrates the synthetic workflow and key applications of the 1,2-dibromoethane and sodium azide reaction:

Figure 1: Synthetic workflow and research applications of 1,2-diazidoethane

Conclusion

The reaction between sodium azide and 1,2-dibromoethane provides a versatile gateway to valuable chemical intermediates with significant applications in pharmaceutical development and chemical biology. The protocols outlined in this document represent optimized procedures that balance efficiency, safety, and practicality for research-scale synthesis. The continuing emergence of novel applications for 1,2-diazidoethane and its derivatives—particularly in targeted therapeutics, diagnostic agents, and materials science—underscores the enduring importance of this fundamental transformation in modern chemical research.

References

- 1. Development of a Bis(1,2,3-triazolyl) ring for Sn(II) ion ... [sciencedirect.com]

- 2. A kind of preparation method of 1-aryl-1,2-dibromoethane [patents.google.com]

- 3. Towards Alzheimer's disease-related targets: One-pot Cu(I) [sciencedirect.com]

- 4. Design, Synthesis and Anti-Lung Cancer Evaluation of 1, 2, ... [pmc.ncbi.nlm.nih.gov]

- 5. Simple and Efficient Method for the Synthesis of Azides in ... [academia.edu]

1-Azido-2-bromoethane nucleophilic substitution reactions

Introduction to 1-Azido-2-bromoethane

This compound (CAS 19263-22-0) is a versatile bifunctional reagent of significant interest in organic synthesis and drug development. Its molecular structure incorporates both a reactive bromo group and an azido functional group, enabling diverse chemical transformations, particularly nucleophilic substitutions and cycloaddition reactions [1] [2]. This compound serves as a critical building block for synthesizing complex molecules, including nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry [1] [3].

Properties and Characterization

This compound is characterized as a light yellow to yellow liquid at room temperature [2]. Its key physical properties are crucial for handling and experimental planning:

- Molecular Weight: 149.98 g/mol [4] [2]

- Density: 1.71 g/cm³ at 25°C [2]

- Boiling Point: Approximately 49°C at a reduced pressure of 20 Torr [2]

- Storage Recommendations: It is commonly stored at -20°C to maintain stability [2]

The molecule's strong dipole moment, resulting from the polar C-Br bond and the electron-rich azide group, makes it an excellent substrate for nucleophilic substitution reactions [5] [1] [6].

Nucleophilic Substitution Mechanisms

The bromine atom in this compound serves as an excellent leaving group due to its polar bond with carbon and high electronegativity, which creates a δ⁺ charge on the carbon atom, making it susceptible to nucleophilic attack [5] [6]. The reaction follows a second-order kinetic profile, with the rate being proportional to the concentration of both the alkyl halide and the nucleophile [1].

Diagram 1: SN2 Mechanism for nucleophilic substitution in this compound. The reaction proceeds via a single concerted step where bond formation and cleavage occur simultaneously.

For this compound, which is a primary alkyl halide, the SN2 (Substitution Nucleophilic Bimolecular) mechanism dominates [5] [1]. This mechanism is characterized by:

- A concerted process where nucleophilic attack and leaving group departure occur simultaneously

- A pentacoordinate transition state with the nucleophile and leaving group partially bonded to the carbon

- Stereochemical inversion at the carbon center, similar to an umbrella turning inside out [5]

- Minimal steric hindrance due to the primary carbon structure, allowing efficient orbital overlap [1]

Detailed Experimental Protocols

Protocol 1: Nucleophilic Substitution with Hydroxide Ion

Objective: Conversion of this compound to 1-azidoethanol via hydroxide substitution.

Materials:

- This compound (1.0 equiv, ~150 mg)

- Sodium hydroxide (NaOH) or potassium hydroxide (KOH, 1.2 equiv)

- Ethanol/water solvent mixture (typically 2:1 ratio)

- Round-bottom flask with reflux condenser

- Heating mantle with temperature control

Procedure:

- Dissolve this compound (e.g., 149.98 mg, 1.0 mmol) in an ethanol/water mixture (10 mL) in a round-bottom flask.

- Add aqueous sodium hydroxide solution (1.2 mmol) to the reaction mixture.

- Attach a reflux condenser and heat the mixture with stirring at 60-70°C for 4-6 hours.

- Monitor reaction progress by TLC or NMR spectroscopy.

- Upon completion, cool the reaction mixture to room temperature.

- Extract the product with ethyl acetate (3 × 15 mL), combine organic layers, and dry over anhydrous magnesium sulfate.

- Concentrate under reduced pressure to obtain the crude 1-azidoethanol.

- Purify by flash chromatography if necessary [5] [6].

Key Considerations:

- The reaction is slow at room temperature, requiring heating for practical completion times

- The azido group remains intact under these basic conditions

- Product characterization should include IR spectroscopy to confirm the presence of both azide and hydroxyl functionalities

Protocol 2: Synthesis of 1-Substituted-1,2,3-triazoles via CuAAC

Objective: Utilize the azido group in this compound for copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Materials:

- This compound (1.0 equiv)

- Terminal alkyne (1.2 equiv)

- Copper(II) sulfate pentahydrate (5 mol%)

- Sodium ascorbate (10 mol%)

- Methanol or tert-butanol/water mixture as solvent

- Schlenk flask or sealed reaction vessel

Procedure:

- Dissolve this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in methanol (5 mL).

- Add copper(II) sulfate pentahydrate (5 mol%) and sodium ascorbate (10 mol%).

- Flush the reaction vessel with inert gas (N₂ or Ar) and stir at room temperature for 12-24 hours.

- Monitor reaction progress by TLC or LC-MS.

- Upon completion, concentrate the reaction mixture under reduced pressure.

- Purify the crude product by flash chromatography on silica gel to obtain the pure 1,4-disubstituted-1,2,3-triazole derivative [7] [3].

Key Considerations:

- The bromoethyl chain remains intact during cycloaddition, providing a handle for further functionalization

- This protocol is compatible with various functional groups including esters, hydroxyls, and protected amines [7]

- For sensitive substrates, degassing solvents and operating under inert atmosphere improves yields

Reactivity Data and Applications

Table 2: Nucleophile-Specific Reaction Conditions and Outcomes

| Nucleophile | Reaction Conditions | Primary Product | Key Applications |

|---|---|---|---|

| Hydroxide (OH⁻) | Aqueous NaOH, heat, 4-6h [5] [6] | 1-Azidoethanol | Bifunctional building block |

| Amines (NH₃, RNH₂) | Mild conditions, 40°C, 2h [7] | 5-Difluoromethyl tetrazoles | Pharmaceutical intermediates |

| Azide (N₃⁻) | NaN₃, polar aprotic solvent, 25°C [1] | 1,2-Diazidoethane | High-energy materials |

| Alkynyl (CuAAC) | Cu(I) catalyst, rt, 12-24h [7] [3] | N-Tetrafluoroethyltriazoles | Heterocycle synthesis |

Table 3: Factors Influencing Reaction Rate and Selectivity

| Factor | Effect on SN2 Reaction | Experimental Control |

|---|---|---|

| Solvent Polarity | Polar aprotic solvents (DMF, MeCN) enhance rates [1] | Use DMF or acetone for faster reactions |

| Nucleophile Strength | Charged nucleophiles (OH⁻, CN⁻) react faster than neutral (H₂O, NH₃) [6] | Select appropriate base/nucleophile |

| Leaving Group | Bromine is superior to chlorine, inferior to iodine [6] | No modification needed |

| Temperature | Rate doubles approximately every 10°C increase [1] | 25-50°C typical for practical rates |

Safety and Handling Considerations

This compound requires careful handling due to the potential instability of organic azides:

- Storage: Maintain at -20°C in a sealed container [2]

- Stability Assessment: While some heavily fluorinated azides show remarkable thermal stability (withstanding 150°C for 8 hours), all organic azides should be treated with caution until specifically tested [7]

- Decomposition Risk: Avoid elevated temperatures, direct strong heating, and impact friction

- Personal Protective Equipment: Use appropriate face shields, gloves, and laboratory coats when handling

- Engineering Controls: Perform reactions behind safety shields in a fume hood

Strategic Applications in Drug Development

The unique reactivity profile of this compound enables several strategic applications in pharmaceutical research:

Dual-Functionalization Strategy: The orthogonal reactivity of the bromo and azido groups allows sequential modification, making it a valuable scaffold for combinatorial chemistry and library synthesis [1]

Heterocycle Synthesis: The azido group participates in [3+2] cycloadditions to form important nitrogen heterocycles including 1,2,3-triazoles and tetrazoles, which are privileged scaffolds in medicinal chemistry [7] [1] [3]

Polymer Functionalization: The compound serves as an initiator in atom transfer radical polymerization (ATRP) for synthesizing azide-terminated polymers, enabling subsequent bioconjugation via click chemistry [1]

Diagram 2: Synthetic applications of this compound in drug development, showing three main reaction pathways and their resulting pharmaceutical applications.

Conclusion

This compound represents a versatile bifunctional building block with significant utility in organic synthesis and drug development. Its well-defined SN2 reactivity at the bromoethyl center, combined with the diverse cycloaddition chemistry of the azido group, enables efficient construction of complex molecular architectures. The protocols outlined herein provide researchers with robust methodologies for leveraging this compound in nucleophilic substitution reactions, heterocycle synthesis, and pharmaceutical scaffold development. As interest in click chemistry and fluorine-based bioisosteres continues to grow in medicinal chemistry, the strategic value of such bifunctional reagents is expected to increase substantially.

References

- 1. Buy this compound | 19263-22-0 [smolecule.com]

- 2. This compound | 19263-22-0 [chemicalbook.com]

- 3. A mild protocol for efficient preparation of functional ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C2H4BrN3 [chemspider.com]

- 5. Explaining nucleophilic between halogenoalkanes and... substitution [chemguide.co.uk]

- 6. - IB Chemistry Revision Notes Nucleophilic Substitution [savemyexams.com]

- 7. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2- ... [pmc.ncbi.nlm.nih.gov]

1-Azido-2-bromoethane E2-type β-elimination sodium hydrogentelluride

Mechanism of E2-type β-Elimination with NaHTe

The treatment of activated α-azido bromides, such as 1-azido-2-bromoethane, with sodium hydrogentelluride (NaHTe) leads to an E2-type β-elimination, producing the corresponding olefin as the sole product [1]. For ordinary, non-activated α-azido bromides, this reaction can yield complicated mixtures [1].

The E2 mechanism is a concerted, single-step process in which the base abstracts a β-proton while the leaving group departs from the opposite side, simultaneously leading to the formation of a carbon-carbon double bond [2] [3]. This mechanism is bimolecular, with a reaction rate dependent on the concentrations of both the substrate and the base [2]. The "anti-periplanar" requirement, where the proton and the leaving group must be oriented 180° apart, is a key stereochemical feature that dictates the reaction pathway and ensures stereospecific olefin formation [2].

The following diagram illustrates the mechanistic workflow for this reaction.

Reagents and Equipment

Reagents

- This compound (substrate)

- This compound (CAS No. 19263-22-0, Molecular Formula: C₂H₄BrN₃, Molecular Weight: 149.98 g/mol) [1].

- Tellurium powder (Te)

- Sodium borohydride (NaBH₄)

- Absolute Ethanol (EtOH)

- Chloroform (CHCl₃)

- Hydrochloric acid (HCl, 2M solution)

- Nitrogen (N₂) gas supply

Equipment

- Round-bottom flask (100 mL)

- Reflux condenser

- Magnetic stirrer and stir bar

- Heating mantle or oil bath

- Schlenk line or nitrogen inlet for inert atmosphere

- Separating funnel

- Rotary evaporator

- Distillation or chromatography apparatus for product purification

Step-by-Step Experimental Protocol

Step 1: In-Situ Preparation of Sodium Hydrogentelluride (NaHTe)

- Action: In a 100 mL round-bottom flask equipped with a stir bar, purge with nitrogen to create an inert atmosphere.

- Addition: Add tellurium powder (1.30 g, 10.0 mmol) and absolute ethanol (30 mL) [4].

- Reduction: With vigorous stirring, add sodium borohydride (0.90 g, ~24 mmol) in small portions over 10 minutes. Caution: Significant hydrogen gas (H₂) evolution will occur. Perform this step in a fume hood.

- Completion: Heat the mixture to 80°C with continuous stirring until the black tellurium powder dissolves and the solution turns colorless, indicating the formation of NaHTe [4]. This typically takes 30-60 minutes.

Step 2: E2 β-Elimination Reaction

- Addition: Once the NaHTe solution has cooled to room temperature, add this compound (1.50 g, 10.0 mmol) dropwise with stirring. The color of the reaction mixture will change to deep black [4].

- Reaction: Heat the mixture under reflux for 2 hours [4]. Monitor the reaction progress by TLC.

Step 3: Work-up Procedure

- Quenching: After cooling the reaction mixture to room temperature, carefully pour it into 50 mL of ice-cold water [4].

- Extraction: Transfer the mixture to a separating funnel and extract the aqueous layer with chloroform (3 x 20 mL).

- Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

- Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Step 4: Product Purification and Isolation

- Purification: Purify the crude residue by distillation or flash column chromatography on silica gel (eluting with a petroleum ether/ethyl ether gradient) to obtain the pure olefinic product.

- Note: The specific identity of the olefin product from this compound is not explicitly stated in the search results and should be confirmed analytically.

Critical Safety and Handling Notes

- Hydrazoic Acid (HN₃) Risk: The azide group can release hydrazoic acid, which is highly toxic and explosive. All procedures must be conducted in a certified fume hood behind a sash, and personal protective equipment (PPE) is mandatory.

- Hydrogen Telluride (H₂Te): Sodium hydrogentelluride decomposes to hydrogen telluride, a toxic gas with a foul odor. Maintain a strict nitrogen atmosphere and use an adequately ventilated fume hood.

- Tellurium Byproduct: Elemental tellurium, a black solid, is a byproduct of the reaction [4]. It can be recovered and recycled from the reaction mixture.

Application in Organic Synthesis

This NaHTe-mediated methodology is valuable for its mild conditions and functional group tolerance [4]. It is particularly useful for the stereospecific synthesis of alkenes from vicinal dibromides and for generating conjugated dienes from polybrominated precursors [4]. The following table summarizes key characteristics of the reaction.

| Characteristic | Details & Notes |

|---|---|

| Reaction Type | E2 β-Elimination [1] |

| Stereospecificity | High anti stereospecificity; olefin geometry is predictable from substrate stereochemistry [4]. |

| Key Advantage | Mild conditions; avoids strongly basic environments that may affect sensitive functional groups [4]. |

| Product | Olefin as the sole product for activated substrates (e.g., 1,2-diphenyl-1-azido-2-bromoethane) [1]. |

| Tellurium Handling | Air-sensitive; requires an inert atmosphere during reagent preparation [5]. |

Analytical Data and Troubleshooting

Expected Analytical Data

- FT-IR: Disappearance of the azide absorption band (~2100 cm⁻¹). Appearance of =C-H and C=C stretch frequencies for the olefin product.

- NMR (¹H): Disappearance of the signal for the proton alpha to the azide and bromide groups. Appearance of new vinyl proton signals.

- GC-MS / LC-MS: Used to confirm the molecular weight and purity of the olefin product.

Troubleshooting Common Issues

- Low Yield or No Reaction: Ensure the NaHTe solution was properly prepared and is fresh. Confirm the inert atmosphere is free of oxygen.

- Formation of Complex Mixtures: The search results note that "ordinary α-azido bromides afforded complicated mixtures" [1]. The reaction is most effective for "activated" substrates.

References

1-Azido-2-bromoethane reduction to amine lithium aluminum hydride

Chemical Properties and Reduction Principle

1-Azido-2-bromoethane (CAS 19263-22-0, C(_2)H(_4)BrN(_3)) is a versatile intermediate featuring both a highly reactive azide (-N(_3)) group and a bromine substituent on a short ethyl chain [1]. The reduction of the azide group to a primary amine by LiAlH(_4) is a key transformation.

- Azide Group Reduction: The azide group is reduced to a primary amine (-NH(_2)) via an intermediate imine species [2]. The bromine atom can also be susceptible to nucleophilic attack by hydride, potentially leading to elimination side products [1].

- Role of LiAlH(_4): LiAlH(_4) is a powerful reducing agent that acts as a source of nucleophilic hydride (H(^-)) [2]. It is a pyrophoric powder that reacts violently with water and protic solvents, releasing hydrogen gas and requiring strict handling under inert atmospheres [3].

Pre-Experiment Considerations

Safety Notes

- LiAlH(_4) Hazards: Reacts violently with water, alcohols, and other protic solvents. Causes severe skin and eye damage. Toxic if swallowed [3].

- This compound Hazards: Organic azides can be thermally unstable and shock-sensitive. Assess stability before scaling up.

- Personal Protective Equipment (PPE): Wear appropriate gloves, safety goggles, and a lab coat. Conduct all operations in a certified fume hood.

Required Materials and Equipment

- Chemicals: this compound, Lithium aluminum hydride (LiAlH(_4)), anhydrous Tetrahydrofuran (THF) or Diethyl ether, Aqueous acid or Fieser workup reagents [2] [3].

- Glassware and Equipment: Oven-dried glassware, three-neck round-bottom flask, magnetic stirrer, reflux condenser, septum, gas inlet/outlet adapters, syringes for reagent transfer, heating stir plate, ice-water bath.

Detailed Experimental Protocol

Step 1: Reaction Setup

- Assemble the reaction flask equipped with a magnetic stir bar, reflux condenser, and thermometer, flame-dry the assembly, and allow it to cool under a positive pressure of inert gas (argon or nitrogen)

- Charge the flask with anhydrous solvent (THF or ether) and cool to 0 °C in an ice-water bath

- Carefully add LiAlH(_4) powder (1.1 to 1.2 equivalents per azido group) in small portions to the stirred solvent to avoid clumping [2]

Step 2: Addition and Reaction

- Dissolve this compound (1.0 equivalent) in anhydrous solvent and transfer to an addition funnel

- Add the azide solution dropwise to the stirred LiAlH(_4) suspension at 0 °C to control exothermic reaction

- After addition, slowly warm the reaction mixture to room temperature and stir for 1-2 hours, then heat under reflux for 4-8 hours with monitoring by TLC

Step 3: Reaction Quenching and Workup

- Cool the reaction mixture to 0 °C

- Quench sequence: Slowly add wet solvent (water or 15% NaOH), then water, followed by 15% NaOH, and finally more water [2]

- Stir the mixture vigorously at 0 °C until a white, granular precipitate of aluminum salts forms

- Filter the mixture through a Celite pad and wash the filter cake thoroughly with ethyl acetate or diethyl ether

- Concentrate the combined filtrate and washes under reduced pressure to obtain the crude product

Step 4: Product Purification and Analysis

- Purify the crude 1,2-diaminoethane by distillation or column chromatography

- Analyze the final product by ( ^1H ) NMR spectroscopy and mass spectrometry to confirm structure and purity

Data Presentation and Analysis

Table 1: Expected Results for the Reduction of this compound with LiAlH(_4)

| Parameter | Specification / Expected Outcome |

|---|---|

| Starting Material | This compound |

| Final Product | 1,2-Diaminoethane (Ethylenediamine) |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH(_4)) |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether |

| Reaction Temperature | 0 °C → Room Temperature → Reflux |

| Reaction Time | 6-10 hours (total) |

| Key TLC Change | Disappearance of azide spot, appearance of a new, more polar amine spot |

| Key IR Change | Disappearance of the strong azide peak (~2100 cm(^{-1})), appearance of N-H stretches (~3300 cm(^{-1})) |

| (^1)H NMR (Product) | δ ~2.7 ppm (m, 4H, -CH(_2)-NH(_2)), δ ~1.2 ppm (s, 4H, -NH(_2)) |

Alternative and Troubleshooting

Alternative Reducing Agents

- Catalytic Hydrogenation: Uses H(_2) gas with a catalyst like Pd/C, Raney Ni, or Pt(_2)O under moderate pressure, but bromine atom may be susceptible to hydrodehalogenation [2]

- Triphenylphosphine (Staudinger Reduction): Converts azide to iminophosphorane intermediate hydrolyzed to amine and phosphine oxide, chemoselective for azide over alkyl bromide

Troubleshooting Common Issues

- Low Yield / Incomplete Reaction: Ensure solvent and reagents are anhydrous; use freshly prepared LiAlH(_4); increase reaction time or temperature

- Formation of Side Products: Maintain low temperature during addition; consider protecting the amine in situ if over-alkylation occurs

- Difficult Workup / Emulsions: Ensure complete quenching and formation of granular aluminum salts; use Fieser workup; gentle warming of the mixture after quenching can help

Application Notes

The produced 1,2-diaminoethane is a valuable chelating agent and building block for pharmaceuticals, agrochemicals, and materials [1]. The azide reduction strategy using LiAlH(_4) is particularly useful when other reducible groups are absent.

Experimental Workflow

The following diagram outlines the complete experimental workflow from setup to purification.

Conclusion

This protocol provides a detailed and reliable procedure for synthesizing 1,2-diaminoethane from this compound using LiAlH(_4). Adherence to safety protocols and careful execution of the quenching steps are crucial for success.

References

1-Azido-2-bromoethane heterocycle synthesis applications

Chemical Profile of 1-Azido-2-bromoethane

CAS Number: 19263-22-0 Molecular Formula: C₂H₄BrN₃ Molecular Weight: 149.98 g/mol [1] [2] Structure: Br-CH₂-CH₂-N₃ Key Spectral Data:

- IR: Strong azide absorption ~2110-2160 cm⁻¹ [3]

- NMR (Predicted): δH ~3.5-3.8 ppm (t, CH₂-Br), δH ~3.2-3.5 ppm (t, CH₂-N₃) [1]

This compound belongs to the family of alkyl azides, characterized by a reactive azido group (-N₃) and a bromo substituent on a two-carbon ethane backbone [1]. The azide group participates in cycloadditions, while the bromide acts as a leaving group for nucleophilic substitution, making it a valuable bifunctional synthetic intermediate [1] [3].

Synthetic Applications and Protocols

Synthesis of Diverse Nitrogen Heterocycles

Principle: The azido group acts as a nitrogen source in cyclization reactions [3].

Protocol: One-Pot Domino Synthesis of Tetrazoles [3]

- Reaction Setup: Charge a round-bottom flask with this compound (1.0 equiv) and a primary amine (e.g., n-butylamine, 1.1 equiv) in anhydrous DMF (0.1 M concentration).

- Reaction Execution: Stir the reaction mixture at 40°C and monitor by TLC.

- Work-up: After completion (2-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

- Purification: Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to obtain the tetrazole derivative.

Notes: This reaction proceeds via the formation of an azide-amine adduct followed by intramolecular cyclization. Full conversion is typically achieved within 12 hours at ambient temperature or 2 hours at 40°C [3].

Synthesis of N-Fluoroalkylated Heterocycles

Principle: this compound serves as a precursor for incorporating fluorinated groups into heterocyclic systems, enhancing metabolic stability and lipophilicity in pharmaceutical candidates [4] [5]. The synthetic pathway involves initial cycloaddition followed by metal-catalyzed transformations.

Diagram 1. Synthetic Pathway from this compound to N-Fluoroalkylated Heterocycles

Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to Triazoles [4]

- Reaction Setup: Dissolve this compound (1.0 equiv) and terminal alkyne (1.2 equiv) in anhydrous THF under nitrogen atmosphere.

- Catalyst Addition: Add copper(I) 3-methylsalicylate (CuMeSal, 5 mol%) and N,N-diisopropylethylamine (2.0 equiv).

- Reaction Execution: Stir at room temperature for 4-12 hours until TLC shows complete consumption of the azide.

- Work-up: Concentrate under reduced pressure and purify by flash chromatography to obtain the N-bromotetrafluoroethyl 1,2,3-triazole.

Protocol B: Rhodium-Catalyzed Transannulation to Imidazoles [4]

- Reaction Setup: Dissolve the triazole product from Protocol A (1.0 equiv) in anhydrous nitrile (0.05 M) in a sealed tube.

- Catalyst Addition: Add Rh₂(octanoate)₄ (2 mol%) under inert atmosphere.

- Reaction Execution: Heat at 120°C for 6-12 hours under microwave irradiation.

- Work-up: Cool to room temperature, concentrate, and purify by column chromatography to obtain N-tetrafluoroethylated imidazoles.

Synthesis of Spiro-heterocycles

Principle: The rigidity and three-dimensionality of spiro-heterocycles make them privileged scaffolds in drug discovery [6].

Protocol: Spiro-oxindole Synthesis [6]

- Reaction Setup: Combine this compound (1.0 equiv) with oxindole derivative (1.0 equiv) and a catalyst (e.g., Lewis acid) in anhydrous acetonitrile.

- Reaction Execution: Heat at reflux for 6-8 hours under nitrogen.

- Work-up: Cool the mixture, concentrate under vacuum, and purify by recrystallization to obtain spiro-oxindole derivatives.

Notes: Spiro-oxindoles exhibit diverse bioactivities including antiviral, antiparasitic, and antitubercular properties [6].

Safety and Handling Protocols

General Handling:

- Personal Protective Equipment: Wear nitrile gloves, chemical splash goggles, and lab coat at all times

- Engineering Controls: Use fume hood for all operations, especially when handling neat compound

Thermal Safety:

- Storage: Store at 2-8°C in original bottle; label with date of receipt

- Stability: Avoid elevated temperatures, direct sunlight, and shock/friction

Spill Response:

- Small Spills: Absorb with non-combustible material (vermiculite) in fume hood

- Large Spills: Evacuate area and contact safety personnel; do not attempt cleanup

Waste Disposal:

- Collect all waste in appropriate containers labeled "Azide Waste"

- Dispose through regulated hazardous waste channels

Quantitative Data Summary

Table 2. Yield Data for Heterocycles Synthesized from this compound

| Heterocycle Class | Specific Product | Reported Yield (%) | Key Reaction Conditions |

|---|---|---|---|

| Tetrazoles [3] | 5-Difluoromethyl tetrazoles | 72-99 | With primary amines, 40°C, 2-12 h |

| Triazoles [4] | N-Bromotetrafluoroethyl-1,2,3-triazoles | Good to high | CuMeSal catalyst, THF, rt |

| Imidazoles [4] | N-Tetrafluoroethyl imidazoles | Moderate to high | Rh₂(octanoate)₄, nitriles, microwave |

| Oxazoles/Thiazoles [4] | N-Difluoromethylated derivatives | Good | Rh(II)-catalyzed ring-opening |

Conclusion and Future Perspectives

This compound serves as a versatile building block for synthesizing structurally diverse heterocycles with pharmaceutical relevance. Its bifunctional nature enables incorporation into complex molecules through cycloadditions and nucleophilic substitutions.

Future applications may expand to continuous flow systems for safer handling and scale-up, as demonstrated with related azido compounds [7]. The compound's particular value lies in its ability to generate libraries of nitrogen-rich heterocycles for drug discovery, especially when combined with modern catalytic methods.

References

- 1. Buy this compound | 19263-22-0 [smolecule.com]

- 2. - 1 - Azido - 2 | C2H4BrN3 | ChemSpider bromoethane [chemspider.com]

- 3. Azides in the Synthesis of Various Heterocycles [mdpi.com]

- 4. Preparation of 1-Azido-2-Bromo-1,1,2,2-Tetrafluoroethane ... [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation of 1-Azido-2-Bromo-1,1,2,2-Tetrafluoroethane ... [sciencedirect.com]

- 6. Spiro-heterocycles: Recent advances in biological ... [sciencedirect.com]

- 7. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2- ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: 1-Azido-2-bromoethane for Advanced Biomolecule Labeling

Introduction to 1-Azido-2-Bromoethane as a Versatile Bioconjugation Reagent

This compound (CAS 19263-22-0) is a bifunctional chemical reagent with significant utility in bioconjugation and biomolecule labeling applications. This small molecule compound (C₂H₄BrN₃, MW: 149.98 Da) features two highly reactive functional groups: a bromoalkyl moiety that serves as an electrophile for nucleophilic substitution reactions, and an azide group that participates in bioorthogonal "click" chemistry. This unique combination enables researchers to employ this reagent as a molecular bridge for connecting biomolecules to various detection tags, solid supports, or other functional components. The strategic value of this compound lies in its ability to introduce azide handles onto target molecules, which can subsequently be modified through copper-catalyzed or strain-promoted azide-alkyne cycloadditions under physiological conditions. [1]

The structural simplicity of this compound belies its significant versatility in bioconjugation schemes. The two-carbon ethyl backbone provides minimal steric hindrance, facilitating efficient conjugation to biomolecules without substantially altering their physical or biological properties. This reagent belongs to the family of alkyl azides, which are known for their high reactivity and participation in diverse chemical transformations. In biological contexts, the azide group is particularly valuable due to its bioorthogonal nature – it is essentially inert to biological nucleophiles and does not naturally occur in biological systems, yet can be selectively triggered to react with complementary functional groups when desired. These properties make this compound an invaluable tool for researchers in chemical biology, drug development, and materials science. [1] [2]

Key Chemical Properties and Reactivity Profile

Fundamental Characteristics

This compound exhibits distinct physical and chemical properties that determine its handling requirements and application scope. The compound typically presents as a colorless to pale yellow liquid at room temperature and demonstrates good solubility in common organic solvents such as DMSO, DMF, acetonitrile, and THF, though its aqueous solubility is limited. The molecular architecture features a short ethylene spacer separating the two functional groups, with a bromine atom at one terminus and an azide group (-N₃) at the other. This arrangement creates a bifunctional reagent with orthogonal reactivity patterns that can be exploited in sequential modification strategies. [1]

The polar character of the azido group significantly influences the compound's bond lengths and angles, contributing to its overall reactivity profile. This polarity, combined with the electron-withdrawing nature of the bromine atom, creates an electrophilic center primed for nucleophilic attack. From a practical perspective, the relatively low molecular weight of the reagent ensures that its incorporation into biomolecules does not dramatically alter their physical properties, making it particularly suitable for labeling sensitive biological structures where minimal perturbation is essential. The compact size of this compound enables its penetration through cellular membranes and access to constrained molecular environments, further expanding its utility in biological applications. [1]

Reactivity and Kinetic Considerations

The two functional groups in this compound exhibit distinct yet complementary reactivity patterns:

Bromoalkyl moiety: The bromine atom serves as an excellent leaving group in S_N2 nucleophilic substitution reactions, particularly with soft nucleophiles such as thiolates (cysteine residues) and amine groups (lysine residues or N-termini). The primary carbon center minimizes steric hindrance, allowing for efficient bimolecular displacement with second-order rate constants that can exceed 10 M⁻¹s⁻¹ under physiological conditions for particularly reactive nucleophiles like cysteine thiols. [3]

Azide functionality: The azide group participates in bioorthogonal reactions including the Staudinger ligation with phosphines, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions proceed with rate constants ranging from 0.001-0.003 M⁻¹s⁻¹ for early SPAAC systems to >0.1 M⁻¹s⁻¹ for optimized cyclooctyne reagents, with CuAAC typically achieving the fastest kinetics. [2]

Table 1: Comparative Kinetic Parameters for Azide-Based Bioorthogonal Reactions

| Reaction Type | Typical Rate Constant (M⁻¹s⁻¹) | Catalyst Requirement | Key Applications |

|---|---|---|---|

| Staudinger Ligation | 0.0020 | None | Early bioorthogonal applications |

| CuAAC | 10-100 | Copper(I) | In vitro labeling, materials science |

| SPAAC (1st gen) | 0.0012-0.0030 | None | Live cell imaging |

| SPAAC (DIFO) | ~0.1 | None | Advanced live cell applications |

The kinetic proficiency of cysteine conjugation with bromoacetyl groups makes this compound particularly valuable for time-sensitive labeling applications. According to recent studies of fast cysteine bioconjugation, reactions with second-order rate constants greater than 10 M⁻¹s⁻¹ enable efficient modification of 10 μM substrate with 97% conversion within 1 hour using just 10 equivalents of reagent. This represents more than 15-fold enhancement over traditional iodoacetamide chemistry (k₂ ≈ 0.6 M⁻¹s⁻¹) and places this compound in the category of fast bioconjugation reagents when targeting cysteine residues. [3]

Bioconjugation Applications and Strategic Implementation

Biomolecule Functionalization Strategies

This compound serves as a versatile linker for introducing azide handles onto various biomolecules, enabling their subsequent modification through click chemistry approaches:

Protein Labeling: The bromoacetyl group selectively reacts with cysteine thiols and, to a lesser extent, primary amines (e.g., lysine side chains or N-termini) under mild alkaline conditions (pH 7.5-8.5). This enables site-specific installation of azide groups onto protein surfaces, which can then be conjugated to alkyne-modified fluorophores, affinity tags, or other functional moieties. The reaction proceeds via an S_N2 mechanism, requiring the target nucleophile to be in its deprotonated state for optimal reactivity. Cysteine conjugation benefits from the relatively low pK_a of thiol groups (approximately 8.5) compared to amines (approximately 10.5), allowing for some selectivity under controlled pH conditions. [3]

Nucleic Acid Modification: While not directly highlighted in the search results for this compound, analogous azido-bromo reagents have been employed for nucleoside functionalization. The bromoalkyl group can alkylate various nucleophilic positions in nucleic acids, particularly the N7 position of guanine or the N1 position of adenine, though this approach may compromise base pairing. A more selective strategy involves incorporating azide-modified nucleotides during synthesis or post-synthetically modifying specific bases. The resulting azide-functionalized oligonucleotides can be subsequently conjugated to alkyne-modified detection probes or solid supports. [4]

Glycan Labeling: Although not directly demonstrated with this compound, the principle of metabolic labeling with azide-containing sugars followed by click chemistry is well established. In such approaches, cells are incubated with azide-modified monosaccharides that become incorporated into glycoproteins and glycolipids through endogenous biosynthetic pathways. The azide handles are then detected or captured using alkyne-modified probes. While this compound is not typically used for metabolic labeling directly, it exemplifies the strategic value of azide incorporation for subsequent bioorthogonal detection. [2]

Bioorthogonal Labeling and Detection

The azide group introduced via this compound serves as a bioorthogonal handle for subsequent modification through several well-established reactions:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction represents the most widely implemented "click" chemistry approach, utilizing a copper(I) catalyst to join azides and terminal alkynes into 1,4-disubstituted 1,2,3-triazoles. The reaction proceeds efficiently at room temperature in aqueous buffers with rate constants reaching 10-100 M⁻¹s⁻¹. While highly efficient, copper toxicity can limit applications in live cells or sensitive biological systems. Recent advances have addressed this limitation through the development of specialized ligands (e.g., TBTA, BTTAA, THPTA) that reduce copper toxicity while maintaining or enhancing reaction kinetics. [2]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free alternative utilizes strained cyclooctynes that react spontaneously with azides through ring strain relief. Early cyclooctynes (OCT) exhibited relatively slow kinetics (k ≈ 0.0012 M⁻¹s⁻¹), but subsequent generations including difluorinated cyclooctynes (DIFO) achieved significant rate enhancements (k ≈ 0.1 M⁻¹s⁻¹). SPAAC is particularly valuable for live-cell applications where copper toxicity must be avoided, though the larger size of cyclooctyne probes may present steric challenges in some applications. [2]

Staudinger Ligation: This early bioorthogonal approach involves reaction between azides and specially designed phosphine reagents to form amide bonds. While historically significant, Staudinger ligation has largely been superseded by SPAAC and CuAAC due to its relatively slow kinetics (k ≈ 0.002 M⁻¹s⁻¹) and the oxidative sensitivity of phosphine reagents. However, it remains useful in specific applications where copper cannot be tolerated and cyclooctyne probes are unsuitable. [2]

Material Science and Surface Engineering

Beyond solution-phase bioconjugation, this compound finds application in materials science and surface modification strategies:

Polymer Functionalization: The reagent serves as a bifunctional initiator in controlled radical polymerization techniques such as atom transfer radical polymerization (ATRP). For example, this compound derivatives have been used to synthesize azido-terminated polymers with narrow polydispersity indices (Đ = 1.12), enabling subsequent "click" conjugation to alkyne-functionalized surfaces or biomolecules. This approach allows precise control over polymer molecular weights and terminal functionality. [1]

Surface Modification: The bromoalkyl group can react with nucleophilic surfaces or polymers, while the azide moiety provides a handle for installing diverse functionalities through click chemistry. This strategy enables the creation of functionalized interfaces for biosensing, chromatography, or tissue engineering applications. Surface confinement often enhances reaction efficiency by effectively increasing local reagent concentrations. [1]

Table 2: Comparative Analysis of Biomolecule Labeling Strategies Using this compound

| Target Biomolecule | Reactive Sites | Optimal Conditions | Secondary Reactions |

|---|---|---|---|

| Proteins | Cysteine thiols, Primary amines | pH 7.5-8.5, 4-37°C, 1-2 hours | CuAAC, SPAAC with fluorescent probes |

| Oligonucleotides | Nucleobase nitrogens, Phosphate oxygens | pH 7.0-8.0, 25-37°C, 4-16 hours | CuAAC with detection tags |

| Synthetic Polymers | Terminal hydroxyls, amines | Various organic solvents, 50-80°C | CuAAC with functional molecules |

| Material Surfaces | Surface nucleophiles | Depends on surface chemistry | SPAAC with proteins, peptides |

Experimental Protocols

Protocol 1: Conjugation of this compound to Biomolecules via Cysteine Residues

Principle: This protocol describes the site-specific installation of azide handles onto cysteine-containing proteins or peptides using this compound, creating a conjugate ready for subsequent click chemistry applications. [3]

Materials:

- This compound (handle with appropriate safety precautions)

- Target biomolecule (protein, peptide) with accessible cysteine residues

- Reaction buffer: 100 mM phosphate buffer, pH 8.0-8.5 (or other appropriate buffer system)

- DMSO or other suitable solvent for reagent stock preparation

- Purification system: Desalting columns, dialysis membrane, or precipitation reagents

Procedure:

- Preparation: Dissolve the target biomolecule in reaction buffer to a final concentration of 10-50 μM. Ensure the buffer does not contain competing nucleophiles (e.g., thiols, primary amines).

- Reagent Solution: Prepare a fresh stock solution of this compound in DMSO (e.g., 200 mM).

- Conjugation Reaction: Add 10-20 molar equivalents of this compound to the biomolecule solution. Mix thoroughly and incubate in the dark at 37°C for 1-3 hours.

- Purification: Remove excess reagent using a desalting column (e.g., Illustra G-25) equilibrated with an appropriate buffer. Alternatively, precipitate the conjugate (if applicable) and resuspend in clean buffer.

- Analysis: Verify successful conjugation by:

- Monitoring azide incorporation via subsequent click reaction with a fluorescent alkyne probe

- Mass spectrometric analysis to confirm mass increase

- Functional assays to confirm biological activity retention

Critical Parameters:

- Maintain pH between 8.0-8.5 to balance thiol deprotonation with reagent stability

- Use light-protected containers to prevent potential photodegradation

- Include appropriate controls (no reagent, no biomolecule) to confirm specific conjugation

- Optimize reagent equivalents based on target cysteine accessibility and desired degree of labeling

Protocol 2: Click Chemistry Conjugation with Azide-Modified Biomolecules

Principle: This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) between this compound-modified biomolecules and alkyne-functionalized probes for detection or immobilization. [2]

Materials:

- Azide-functionalized biomolecule (from Protocol 1)

- Alkyne-modified probe (fluorophore, biotin, drug molecule, etc.)

- Copper(II) sulfate pentahydrate

- Reducing agent: Sodium ascorbate or aminoguanidine hydrochloride

- Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or similar

- Reaction buffer: 50-100 mM phosphate buffer, pH 7.0-7.5

Procedure:

- Preparation: Dissolve the azide-modified biomolecule in reaction buffer to a concentration of 5-20 μM.

- Click Reaction Mixture: To the biomolecule solution, add:

- 1-5 equivalents alkyne probe (relative to azide groups)

- 1-5 mM CuSO₄

- 2.5-12.5 mM reducing agent (5:1 ratio to copper)

- 1-5 mM ligand (1:1 ratio to copper)

- Reaction Incubation: Mix thoroughly and incubate at room temperature for 1-4 hours with gentle agitation.

- Purification: Remove copper catalysts and excess probe using desalting chromatography, dialysis, or other appropriate methods.

- Analysis: Verify conjugation success through:

- Fluorescence detection (if fluorescent probe used)

- Gel shift assays (SDS-PAGE)

- Functional assays specific to the conjugated probe

Critical Parameters:

- Maintain copper:ligand:reducing agent at approximately 1:1:5 for optimal catalysis with minimal oxidative damage

- Include copper-only and ligand-only controls to confirm reaction specificity

- For sensitive biomolecules, consider copper-chelating ligands (BTTAA, THPTA) to minimize denaturation

- For in vivo applications, consider copper-free alternatives (SPAAC)

Safety Considerations and Stability Profiling

Reactivity and Decomposition Hazards

This compound presents specific safety considerations that must be addressed through appropriate handling protocols:

Azide-Specific Hazards: Organic azides, particularly low molecular weight alkyl azides, can be thermally unstable and may decompose violently when heated, subjected to shock, or exposed to strong acids. This behavior stems from the large positive enthalpy of formation of organic azides, which makes them potentially explosive when concentrated or purified. Small alkyl azides like this compound should never be distilled or heated without appropriate safety precautions and behind a safety shield. [5]